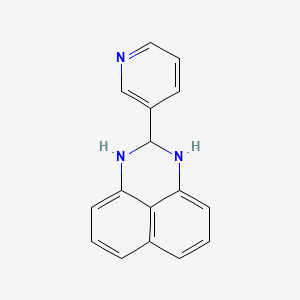![molecular formula C17H19ClN2O B11996673 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(ブタン-2-イル)フェニル]-3-(4-クロロフェニル)尿素は、分子式C11H15ClN2Oを持つ有機化合物です。この化合物は、ブタン-2-イル置換フェニル環とクロロフェニル環に結合した尿素基の存在を特徴としています。この化合物は、化学、生物学、産業など、さまざまな分野で多様な用途があることで知られています。
準備方法
合成経路と反応条件: 1-[4-(ブタン-2-イル)フェニル]-3-(4-クロロフェニル)尿素の合成は、通常、4-クロロアニリンと4-(ブタン-2-イル)フェニルイソシアネートの反応によって行われます。この反応は、ジクロロメタンまたはトルエンなどの溶媒の存在下、0℃から室温の温度で、制御された条件下で行われます。この反応は、アミン基とイソシアネート基の間の尿素結合の形成によって進行します。
工業的生産方法: この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、工業用反応器と最適化された反応条件を使用して、高収率と純度を確保します。反応混合物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製して最終生成物を得ます。
化学反応の分析
反応の種類: 1-[4-(ブタン-2-イル)フェニル]-3-(4-クロロフェニル)尿素は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、特にクロロフェニル環で、求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水性またはアルコール性媒体中の水酸化ナトリウム。
生成される主要な生成物:
酸化: 対応するカルボン酸またはケトンの形成。
還元: アミンまたはアルコールの形成。
置換: 置換された尿素誘導体の形成。
科学研究への応用
1-[4-(ブタン-2-イル)フェニル]-3-(4-クロロフェニル)尿素は、いくつかの科学研究への応用があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 特に新薬の開発において、その潜在的な治療的用途について調査されています。
産業: 特殊化学品の生産に使用され、他の化合物の合成における中間体として使用されます。
科学的研究の応用
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
1-[4-(ブタン-2-イル)フェニル]-3-(4-クロロフェニル)尿素の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物:
- 1-[4-(ブタン-2-イル)フェニル]-3-(4-フルオロフェニル)尿素
- 1-[4-(ブタン-2-イル)フェニル]-3-(4-ブロモフェニル)尿素
- 1-[4-(ブタン-2-イル)フェニル]-3-(4-メチルフェニル)尿素
比較: 1-[4-(ブタン-2-イル)フェニル]-3-(4-クロロフェニル)尿素は、塩素原子の存在により独自のものであり、塩素原子は反応性と生物活性に影響を与える可能性があります。フッ素、臭素、およびメチル置換アナログと比較して、塩素化された化合物は異なる化学的および生物学的特性を示す可能性があり、特定の用途に貴重な化合物になります。
類似化合物との比較
- 1-[4-(Butan-2-yl)phenyl]-3-(4-fluorophenyl)urea
- 1-[4-(Butan-2-yl)phenyl]-3-(4-bromophenyl)urea
- 1-[4-(Butan-2-yl)phenyl]-3-(4-methylphenyl)urea
Comparison: 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methyl-substituted analogs, the chlorinated compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C17H19ClN2O |
|---|---|
分子量 |
302.8 g/mol |
IUPAC名 |
1-(4-butan-2-ylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12(2)13-4-8-15(9-5-13)19-17(21)20-16-10-6-14(18)7-11-16/h4-12H,3H2,1-2H3,(H2,19,20,21) |
InChIキー |
BMOXQIYREFBLPT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)


![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)


![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)


